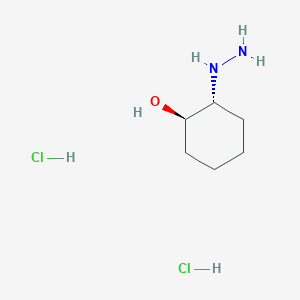

![molecular formula C19H21ClFN3O3S2 B2361115 N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1219220-78-6](/img/structure/B2361115.png)

N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H21ClFN3O3S2 and its molecular weight is 457.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Insecticidal Activity

Flubendiamide is a novel class of insecticide with a unique chemical structure featuring novel substituents, showing extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. Its mode of action is distinct, and it is safe for non-target organisms, suggesting potential for integrated pest management programs (Tohnishi et al., 2005).

Anti-inflammatory and Cardiovascular Safety

Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline showed anti-inflammatory activity without adverse effects on myocardial function, indicating potential therapeutic applications in inflammation and cardiovascular safety (Lynch et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These inhibitors offer higher efficiency and stability than previously reported, showing potential for industrial applications in corrosion protection (Hu et al., 2016).

Neurological Research

The biarylpropylsulfonamide class of compounds has been investigated for its ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with implications for neurological conditions such as cognition, depression, and Parkinson's disease. These findings suggest a role for cGMP system regulation in the pharmacological efficacy of AMPA receptor potentiators (Ryder et al., 2006).

Antimicrobial Applications

Novel synthesis and the antimicrobial activity of benzothiazole and sulfonamide derivatives have been explored, showing promising results against a range of bacterial and fungal pathogens. This research underscores the potential for developing new antimicrobial agents based on these chemical frameworks (Patel et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown particularly strong inhibitory activity against COX-1 .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thus alleviating inflammation .

Result of Action

The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of prostaglandins, which are key mediators of inflammation . This can help to alleviate symptoms associated with inflammatory conditions.

Análisis Bioquímico

Biochemical Properties

The compound N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is involved in biochemical reactions that inhibit the activity of cyclooxygenases (COX-1 and COX-2) enzymes . This interaction is characterized by the compound’s ability to bind to these enzymes and reduce their peroxidase activity .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on COX enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with COX enzymes . The compound’s inhibitory effect on these enzymes suggests that it may exert its effects at the molecular level through enzyme inhibition .

Metabolic Pathways

The compound’s interaction with COX enzymes suggests that it may be involved in pathways related to these enzymes .

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)9-10-23(18(24)13-5-4-6-14(20)11-13)19-21-16-8-7-15(28(3,25)26)12-17(16)27-19;/h4-8,11-12H,9-10H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVRIZTUFXCAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2361035.png)

![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)

![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)

![4-[({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2361045.png)

![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)

![N-(2,5-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2361048.png)

![(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2361049.png)

![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)